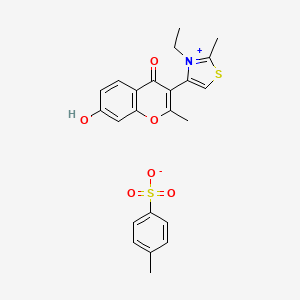
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in organic synthesis often focuses on the development of novel compounds with unique structures or functional groups that can lead to specific properties or activities. For example, studies have detailed the synthesis and characterization of various organic compounds, including those with thiazole and sulfonate moieties, similar to the compound . These synthetic efforts are crucial for expanding the library of organic molecules, which can be further evaluated for different applications, including medicinal chemistry and materials science. The synthesis of such compounds involves intricate reactions and conditions tailored to yield the desired products with high purity and specific configurations, as demonstrated in studies by Pişkin, Canpolat, and Öztürk (2020), which explored the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Biological Activities
Compounds featuring thiazole and sulfonate groups have been evaluated for various biological activities, including antimicrobial, anticancer, and enzymatic inhibition effects. These studies are essential for identifying new therapeutic agents and understanding the molecular basis of their activity. For instance, Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases to evaluate their antihypertensive α-blocking activity, demonstrating the potential medicinal applications of thiazole derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Such studies highlight the importance of chemical synthesis in drug discovery and the development of new treatments for various diseases.
Materials Science Applications
In materials science, the structural and electronic properties of organic compounds, including those with thiazole and sulfonate groups, are of interest for their potential applications in electronic devices, sensors, and other technologies. The research on organic nonlinear optical crystals by Yin et al. (2012) showcases the application of organic compounds in developing materials with significant optical nonlinearity, which could be essential for electro-optics, THz-wave generation, and field detection applications (Yin, Li, Yang, Jazbinsek, Tao, Günter, & Yang, 2012).
Propiedades
IUPAC Name |
3-(3-ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S.C7H8O3S/c1-4-17-10(3)21-8-13(17)15-9(2)20-14-7-11(18)5-6-12(14)16(15)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVAYKXKGVKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methylthiazol-3-ium 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

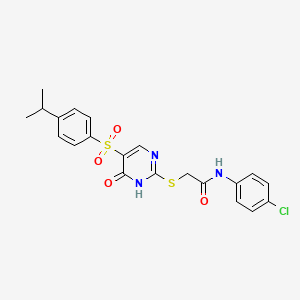
![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)
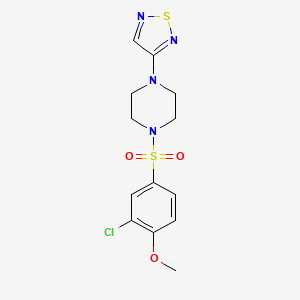
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
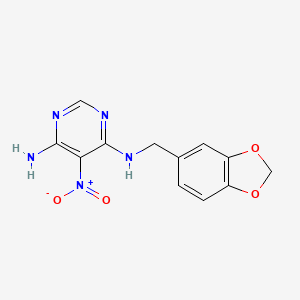
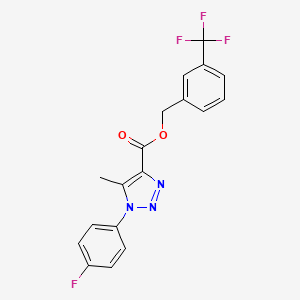
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
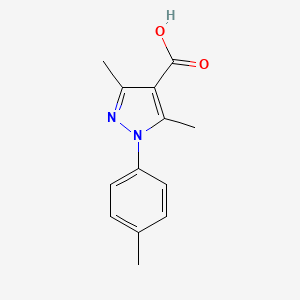
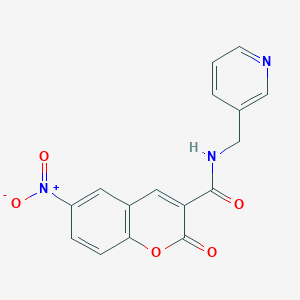
![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)